molecular formula C10H18O B156951 p-Menthan-3-one CAS No. 10458-14-7

p-Menthan-3-one

Cat. No.: B156951
CAS No.: 10458-14-7
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-DTWKUNHWSA-N
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Description

p-Menthan-3-one is a naturally occurring organic compound with the molecular formula C10H18O . It is a monoterpene and a ketone, structurally related to menthol, which has a secondary alcohol in place of the carbonyl group. This compound is known for its characteristic aromatic and minty odor and is commonly found in essential oils of plants such as peppermint, pennyroyal, and Pelargonium geraniums .

Mechanism of Action

Target of Action

p-Menthan-3-one primarily targets the Transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor is known to be involved in the sensation of cold temperatures and cooling agents .

Mode of Action

This compound acts as an agonist for the TRPM8 receptor . This means it binds to this receptor and activates it, leading to a physiological response. In this case, the activation of the TRPM8 receptor results in a cooling sensation .

Biochemical Pathways

This compound is synthesized in plants through the 2-C-methyl-D-erythritol-4-phosphate precursor pathway in the plastids of glandular trichomes (GT) secretory cells . This process also requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Pharmacokinetics

It is known that this compound is used as a flavoring agent in food, suggesting that it is safe for consumption at current levels of intake .

Result of Action

The activation of the TRPM8 receptor by this compound leads to a cooling sensation . This is why this compound is often used in products like mint-flavored foods and oral hygiene products.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known to be an irritant to skin and eyes, and it may also be an irritant to the respiratory tract . Therefore, exposure to this compound should be controlled to prevent irritation.

Biochemical Analysis

Biochemical Properties

p-Menthan-3-one plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme menthone reductase, which catalyzes the reduction of this compound to menthol. This reaction is essential in the biosynthesis of menthol, a compound with significant pharmacological properties. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its metabolism and detoxification in the liver .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of the cold and menthol receptor TRPM8, leading to a cooling sensation. This interaction can influence calcium ion influx and subsequent cellular responses. Furthermore, this compound has been reported to exhibit antimicrobial properties, affecting the viability and growth of bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist for the TRPM8 receptor, leading to the activation of this ion channel and subsequent physiological responses. Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmitter regulation. These interactions highlight the diverse molecular mechanisms through which this compound exerts its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antimicrobial activity and modulation of sensory perception. At high doses, this compound can cause toxic effects, including liver damage and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can undergo further biotransformation and conjugation reactions, facilitating their excretion from the body. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific binding proteins. The distribution of this compound within tissues can influence its local concentration and subsequent biological effects. Understanding the transport and distribution of this compound is crucial for elucidating its pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence various cellular processes, including energy metabolism and protein synthesis. The subcellular localization of this compound is an important aspect of its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Menthan-3-one can be synthesized through the oxidation of menthol. One common method involves using acidified dichromate as the oxidizing agent. This reaction typically takes place in the presence of a co-solvent like diethyl ether to avoid epimerization . Another method involves the hydrogenation of isopulegol using a transition metal complex as a homogeneous catalyst. This method ensures high selectivity and conversion rates .

Industrial Production Methods

Industrial production of menthone often involves the catalytic hydrogenation of isopulegol. This process uses a ruthenium-phenol catalyst for the transfer hydrogenation reaction, achieving high conversion rates and selectivity . Another industrial method includes the oxidation of menthol using stoichiometric oxidants like chromate or permanganate .

Chemical Reactions Analysis

Types of Reactions

p-Menthan-3-one undergoes various chemical reactions, including:

    this compound can be oxidized to produce menthyl acetate and other derivatives.

    Reduction: It can be reduced back to menthol using reducing agents like sodium borohydride.

    this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Menthan-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

p-Menthan-3-one is structurally similar to menthol and isomenthone. While menthol has a secondary alcohol group, menthone has a carbonyl group. Isomenthone is a stereoisomer of menthone, differing in the spatial arrangement of its atoms . This compound’s unique aromatic and minty odor distinguishes it from its isomers, making it particularly valuable in the fragrance industry .

List of Similar Compounds

  • Menthol
  • Isomenthone
  • Carvone
  • Limonene
  • Eucalyptol

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801341700
Record name (+)-Menthone
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
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Record name Menthone
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Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg
Record name MENTHONE
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Record name (+)-Menthone
Source Human Metabolome Database (HMDB)
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Solubility

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol)
Record name MENTHONE
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Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.888-0.895
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.27 [mmHg]
Record name Menthone
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Color/Form

Colorless, oily, mobile liq

CAS No.

3391-87-5, 89-80-5
Record name D-Menthone
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Record name (+)-Menthone
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Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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